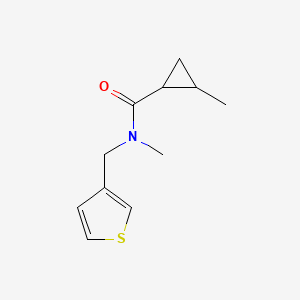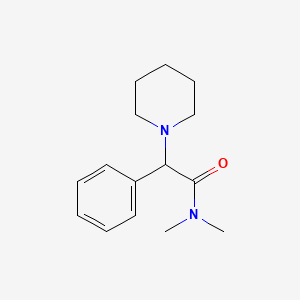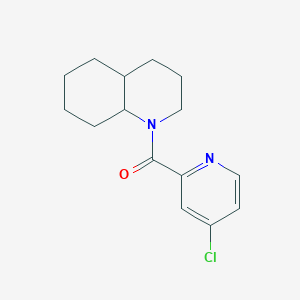
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound possesses unique properties that make it suitable for various applications in the field of chemistry and biology.
Scientific Research Applications
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide has been found to exhibit antifungal and antibacterial activity, indicating its potential use in the development of antimicrobial agents.
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. Additionally, N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide has a low toxicity profile, indicating its potential use as a safe and effective therapeutic agent. Additionally, this compound has been found to exhibit good oral bioavailability, making it a potential candidate for oral administration.
Advantages and Limitations for Lab Experiments
One advantage of using N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide in lab experiments is its unique chemical structure, which allows for the development of novel compounds with improved activity and selectivity. However, one limitation of using this compound is its complex synthesis method, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide. One potential direction is the development of new analogs with improved activity and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in the development of anticancer and antimicrobial agents.
Synthesis Methods
The synthesis of N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide is a multistep process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 3-thiophenemethanol with N,N-dimethylformamide dimethyl acetal to form N,2-dimethyl-N-(thiophen-3-ylmethyl)acetamide. This intermediate is then treated with sodium hydride and cyclopropanecarbonyl chloride to form the final product, N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide.
properties
IUPAC Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-5-10(8)11(13)12(2)6-9-3-4-14-7-9/h3-4,7-8,10H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEVYYLQLIJXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)








![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)